molecular formula C5H11NO2 B13197711 (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Cat. No.: B13197711
M. Wt: 117.15 g/mol
InChI Key: BZYZDDQTPCPKNV-NVGWPGHNSA-N
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Description

Structural Uniqueness and Stereochemical Attributes of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

The significance of this compound as a chiral building block is fundamentally rooted in its distinct and rigid three-dimensional structure. Unlike flexible aliphatic chains, the five-membered cyclopentane (B165970) ring has restricted conformational mobility. To alleviate the ring strain inherent in a planar pentagon, the cyclopentane ring puckers, typically adopting one of two low-energy conformations: the "envelope," where one carbon atom is out of the plane of the other four, or the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. researchgate.netrsc.orgfiveable.me

The substitution pattern of this compound precisely dictates the spatial arrangement of its functional groups. The stereochemical descriptors define the following relative orientations:

1R,2S : This designates a cis relationship between the two hydroxyl groups at positions C1 and C2. This cis-diol arrangement is significant as it can influence the molecule's conformational preferences through intramolecular hydrogen bonding and allows the molecule to act as a bidentate ligand, chelating to metal centers. stackexchange.com

4R : This defines the orientation of the amino group at C4 relative to the hydroxyl groups.

This specific combination of three stereocenters on a conformationally restricted ring means that the amino and hydroxyl groups are held in a well-defined spatial orientation. This is a critical attribute for a chiral scaffold, as it allows for the predictable extension of new chemical appendages into three-dimensional space, a key factor in designing molecules that interact with chiral biological targets like enzymes and receptors. enamine.net The presence of three distinct functional groups (two hydroxyls and one amine) also offers orthogonal handles for selective chemical modification.

To appreciate the uniqueness of this specific isomer, it is useful to consider the total number of possible stereoisomers for 4-aminocyclopentane-1,2-diol, as detailed in the table below.

Table 1: Possible Stereoisomers of 4-Aminocyclopentane-1,2-diol
Stereochemical ConfigurationDiol Relationship (C1-C2)Overall Chirality
(1R,2S,4R)cisChiral
(1S,2R,4S)cisChiral (Enantiomer of above)
(1R,2S,4S)cisChiral
(1S,2R,4R)cisChiral (Enantiomer of above)
(1R,2R,4R)transChiral
(1S,2S,4S)transChiral (Enantiomer of above)
(1R,2R,4S)transChiral
(1S,2S,4R)transChiral (Enantiomer of above)

Historical Overview of Cyclopentane-diol and Aminocyclopentane Chemistry

The study of cyclopentane derivatives has a rich history. The parent hydrocarbon, cyclopentane, was first prepared in 1893 by the German chemist Johannes Wislicenus. wikipedia.orgontosight.ai However, the impetus for the stereocontrolled synthesis of highly functionalized cyclopentane rings, such as aminocyclopentane-diols, largely emerged from a different field: medicinal chemistry and the development of nucleoside analogs.

A pivotal moment in this area was the synthesis of the first carbocyclic nucleoside in 1966, where a cyclopentane ring was used as a stable mimic of the furanose sugar moiety found in natural nucleosides. ontosight.ai These carbocyclic nucleosides, such as Aristeromycin (an analog of adenosine), were found to be more resistant to metabolic degradation by enzymes that cleave the bond between the sugar and the nucleobase. corrosionpedia.com This discovery sparked a decades-long research effort to synthesize a wide variety of carbocyclic nucleosides as potential antiviral and anticancer agents. ontosight.aicorrosionpedia.comnih.gov

This quest for medicinally active compounds necessitated the development of robust and stereoselective synthetic routes to chiral aminocyclopentanols and aminocyclopentane-diols, which serve as the core "carbocyclic sugar" precursors. Early work often involved multi-step syntheses and the separation of stereoisomers. Over time, more sophisticated methods involving asymmetric synthesis and the use of chiral starting materials were developed to access specific, enantiomerically pure isomers like this compound. stackexchange.com The evolution of this field highlights a common theme in organic chemistry where the pursuit of biologically active molecules drives fundamental advances in synthetic methodology.

Table 2: Key Historical Milestones
YearMilestoneSignificance
1893First preparation of cyclopentane by Johannes Wislicenus. wikipedia.orgontosight.aiEstablished the fundamental chemistry of the five-membered ring.
1966First synthesis of a carbocyclic nucleoside analog of adenosine. corrosionpedia.comIntroduced the concept of replacing the furanose ring with a stable carbocycle, launching a new area of medicinal chemistry.
1981Isolation of the natural carbocyclic nucleoside Neplanocin A. corrosionpedia.comDemonstrated that carbocyclic nucleosides exist in nature, validating them as important biological targets.
1998Abacavir, a carbocyclic guanosine (B1672433) analog, approved for HIV treatment. corrosionpedia.comShowcased the clinical success and therapeutic importance of synthetic aminocyclopentane-based scaffolds.

Rationale for Academic Research on this compound as a Chiral Scaffold

Academic and industrial research focuses on molecules like this compound for their utility as "chiral scaffolds" or "chiral building blocks." enamine.net A scaffold is a core molecular structure upon which a variety of substituents can be built, often used in the generation of compound libraries for drug discovery. researchgate.net The rationale for using this particular aminocyclopentane-diol is based on several key principles of modern medicinal chemistry.

Firstly, there is a growing recognition that molecules with greater three-dimensional complexity, often referred to as being rich in sp³-hybridized carbon centers, are more likely to be successful in drug development programs. doi.org Flat, aromatic molecules can sometimes suffer from non-specific binding, whereas the well-defined 3D shape of a scaffold like this compound allows for the creation of daughter compounds with highly specific shapes that can fit precisely into the binding sites of biological targets. doi.orgrsc.org

Secondly, the conformational rigidity of the cyclopentane core is a significant advantage. doi.org Unlike flexible molecules that can adopt many shapes, the substituents attached to this scaffold are held in a predictable orientation. This pre-organization reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity and potency.

Finally, the compound serves as an excellent platform for diversity-oriented synthesis. doi.orgresearchgate.net The amino group and the two hydroxyl groups can be chemically modified in a stepwise and selective manner. This allows chemists to systematically vary the chemical properties of the attached substituents, exploring different regions of chemical space to optimize biological activity. The inherent chirality of the scaffold ensures that all resulting compounds are also chiral, which is crucial since biological systems are themselves chiral. enamine.net

Table 3: Comparison of Scaffold Characteristics
Scaffold TypeExampleKey CharacteristicsRelevance to Drug Design
Flexible, AliphaticHexanediamineHigh conformational freedom; multiple low-energy shapes.Can be entropically penalized upon binding; less shape-specificity.
Rigid, PlanarBenzeneConformationally locked; flat.Provides a stable core but limited 3D diversity.
Rigid, 3D (Chiral)This compoundConformationally restricted; defined 3D shape; stereochemically pure.Presents substituents in a predictable spatial arrangement; ideal for creating shape-specific, potent ligands. doi.orgrsc.org

Overview of Research Directions and Scope within Organic Synthesis and Materials Science

The utility of this compound and related structures points to two primary areas of research: advanced organic synthesis and the development of novel polymers.

Organic Synthesis: The principal application in organic synthesis is the use of this compound as a chiral synthon for the total synthesis of complex natural products and medicinally relevant molecules. researchgate.net The aminocyclopentane core is a feature of numerous biologically active natural products, making it an attractive target for synthetic chemists. nih.gov Research in this area focuses on incorporating the scaffold and elaborating its functional groups to build more complex structures, such as new carbocyclic nucleoside analogs with potential antiviral or anticancer properties. Furthermore, its role as a platform for creating libraries of novel compounds for high-throughput screening remains a significant direction in drug discovery. doi.orgresearchgate.net

Materials Science: In materials science, diols are fundamental monomers for the synthesis of polyesters and polyurethanes. researchgate.netmdpi.com The use of a rigid, chiral diol like this compound (or its parent diol) as a monomer can impart unique properties to the resulting polymer. The rigidity of the cyclopentane ring can enhance the thermal stability and mechanical strength of the polymer chain, while the specific stereochemistry can influence the polymer's morphology, leading to materials with ordered, crystalline domains. enaminestore.com Research in this area could explore the synthesis of novel biodegradable polyesters for biomedical applications, such as scaffolds for tissue engineering, or high-performance polymers with unique physical properties derived from their stereochemically defined microstructure. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2-diol

InChI

InChI=1S/C5H11NO2/c6-3-1-4(7)5(8)2-3/h3-5,7-8H,1-2,6H2/t3?,4-,5+

InChI Key

BZYZDDQTPCPKNV-NVGWPGHNSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1N)O)O

Canonical SMILES

C1C(CC(C1O)O)N

Origin of Product

United States

Synthetic Methodologies for 1r,2s,4r 4 Aminocyclopentane 1,2 Diol

Retrosynthetic Strategies for the Aminocyclopentane-diol Core

Retrosynthetic analysis of the (1R,2S,4R)-4-aminocyclopentane-1,2-diol core reveals several logical disconnections to simplify the target into more readily available starting materials. A primary strategy involves disconnecting the carbon-nitrogen bond, suggesting a late-stage introduction of the amine functionality onto a pre-formed cyclopentane (B165970) diol scaffold. This approach allows for the stereocontrolled installation of the hydroxyl groups first, followed by amination.

Another powerful retrosynthetic approach views the cyclopentane ring as the product of a cyclization reaction. Key bond formations to consider for ring closure include intramolecular aldol (B89426) reactions, ring-closing metathesis (RCM), or intramolecular Michael additions. For instance, an acyclic precursor containing the necessary carbon framework and functional group handles can be designed to fold into the desired cyclopentane structure.

A common disconnection strategy for aminocyclopentitols, particularly those found in natural products like Jogyamycin, involves key rearrangement reactions. For example, an Overman rearrangement can be envisioned to install the C2 amine with the correct stereochemistry while simultaneously positioning a double bond for further functionalization to install the diol. This disconnection leads back to a simpler allylic alcohol precursor on the cyclopentane ring. Similarly, an Ichikawa rearrangement has been proposed as a key step to form the C1 functional group and set up the precursor for the amine installation.

These strategies are often designed to converge on chiral, non-racemic starting materials, ensuring that the absolute stereochemistry of the target molecule is established early in the synthetic sequence.

Enantioselective Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as carbohydrates, amino acids, and terpenes. These molecules provide a powerful starting point for the synthesis of complex chiral targets like this compound, as their inherent chirality can be transferred to the final product.

Carbohydrates, such as D-glucose and D-ribose, are particularly popular precursors for aminocyclopentitol synthesis due to their high degree of stereochemical information and dense oxygenation. The general strategy involves significant chemical manipulation to transform the pyranose or furanose ring of the sugar into the carbocyclic cyclopentane core of the target molecule.

A representative synthesis of a related aminocyclopentitol, (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol, begins with diacetone-D-glucose. nih.gov The synthetic sequence involves transforming the sugar into a key olefin intermediate. This sugar olefin then undergoes an intramolecular nitrone-alkene cycloaddition, which cleverly constructs the cyclopentane ring and introduces the nitrogen atom in a stereocontrolled manner. nih.gov The resulting cis-fused isoxazolidine (B1194047) intermediate establishes the stereochemical relationships that will become part of the final aminocyclopentitol core.

The table below outlines a typical reaction sequence starting from a carbohydrate precursor to form a functionalized cyclopentane ring, illustrating the types of transformations involved.

StepStarting MaterialKey Reagents/ConditionsProductPurpose
1Diacetone-D-glucoseMultiple stepsSugar OlefinCreate the acyclic backbone for cyclization
2Sugar OlefinN-benzylhydroxylamine hydrochloride, triethylaminecis-fused isoxazolidineIntramolecular cycloaddition to form the cyclopentane ring and introduce nitrogen
3cis-fused isoxazolidinePd(OH)₂/C, H₂AminocyclopentitolReductive opening of the isoxazolidine to reveal the amine and alcohol functionalities

This table represents a generalized pathway for synthesizing aminocyclopentitols from carbohydrate precursors, based on established methodologies. nih.gov

Maintaining and controlling chirality throughout the synthesis is paramount. When starting from a chiral pool precursor, subsequent reactions must proceed with high stereospecificity or stereoselectivity to preserve the initial stereochemical integrity.

Key transformations for controlling chirality include:

Cycloaddition Reactions: As mentioned, intramolecular cycloadditions, like the nitrone-alkene reaction, are powerful tools. The stereochemical outcome is often dictated by the geometry of the transition state, which is influenced by the existing stereocenters in the acyclic precursor derived from the starting carbohydrate. nih.gov

Epoxidation and Ring-Opening: The diastereoselective epoxidation of a cyclopentene (B43876) precursor, followed by regioselective and stereospecific ring-opening with a nitrogen nucleophile (like an azide), is a classic and effective method for installing the trans-amino alcohol motif. The directing effects of nearby hydroxyl groups can be exploited to achieve high levels of stereocontrol in the epoxidation step.

Nucleophilic Substitution (SN2): The inversion of stereochemistry at a specific carbon center can be achieved via an SN2 reaction. For instance, a hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by an azide (B81097) ion (a precursor to the amine) to install the nitrogen atom with the opposite stereochemistry.

The precise sequence of these reactions is critical for achieving the desired (1R,2S,4R) stereoconfiguration. Each stereocenter is set in relation to the others, leveraging the conformational biases of the cyclopentane ring and the directing influence of existing functional groups.

Asymmetric Catalytic Approaches to this compound

While chiral pool synthesis is effective, asymmetric catalysis offers an alternative and often more convergent approach, starting from simple, achiral precursors. These methods use a small amount of a chiral catalyst to generate the desired enantiomer of the product in high excess.

The construction of the aminocyclopentane-diol core can be achieved through catalytic, enantioselective reactions that form the ring and/or install the key functional groups. Organocatalysis and transition-metal catalysis have emerged as powerful platforms for such transformations.

For example, a Michael-aldol organocascade process can be used for the synthesis of complex cyclopentanes. This involves the activation of an unsaturated acid chloride with a chiral isothiourea catalyst to generate a chiral α,β-unsaturated acylammonium intermediate. This reactive species can then undergo a sequence of intermolecular Michael addition and intramolecular aldol cyclization to build the cyclopentane ring with a high degree of relative and absolute stereocontrol. While not specifically documented for the target molecule, this methodology allows for the construction of two C-C bonds, one C-O bond, and three contiguous stereogenic centers in a single operation, making it a highly efficient strategy for accessing substituted cyclopentanes.

Another potential catalytic approach is the asymmetric Pauson-Khand reaction, which constructs a cyclopentenone core from an alkene, an alkyne, and carbon monoxide, mediated by a chiral cobalt or rhodium catalyst. The resulting chiral cyclopentenone is a versatile intermediate that can be further elaborated through stereoselective reduction of the ketone and double bond, and subsequent functionalization to install the remaining hydroxyl and amino groups.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center(s) have been created, the auxiliary is removed and can often be recovered.

This strategy is widely used in the synthesis of chiral cyclopentanones. For instance, a chiral auxiliary, such as one derived from menthol (B31143) or a chiral oxazolidinone, can be attached to a precursor molecule. An intramolecular cyclization, such as an aldol reaction, is then carried out. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to proceed from the other face, thus leading to a single diastereomer of the cyclized product. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopentane core.

The table below summarizes various asymmetric catalytic and auxiliary-based strategies applicable to the synthesis of chiral cyclopentane cores.

StrategyCatalyst/Auxiliary TypeKey TransformationStereocontrol Mechanism
OrganocascadeChiral IsothioureaMichael-Aldol-LactonizationFormation of a chiral acylammonium intermediate directs the approach of nucleophiles.
Asymmetric CyclopentannelationD-glucose-derived chiral auxiliaryAllene (B1206475) CyclizationThe auxiliary attached to the allene substrate directs the formation of the cyclopentenone ring.
Chiral Lactam Method(S)-Valinol-derived lactamIntramolecular CyclizationThe chiral lactam acts as a template, controlling the stereochemistry of an intramolecular aldol-like cyclization.

Diastereoselective Synthesis Utilizing Existing Stereocenters

A key strategy for the synthesis of this compound involves leveraging the stereochemistry of a pre-existing chiral starting material to direct the formation of new stereocenters. A plausible and efficient approach is the diastereoselective dihydroxylation of a chiral aminocyclopentene precursor, such as a protected form of (1R,4R)-4-aminocyclopent-2-enol. The existing stereocenters at C1 and C4 of the cyclopentene ring guide the facial selectivity of the dihydroxylation reaction, leading to the desired (1R,2S,4R) configuration.

A common and highly effective method for such a transformation is the Sharpless asymmetric dihydroxylation. wikipedia.orgmdpi.com Although this reaction is renowned for its ability to introduce chirality into achiral olefins, its diastereoselective application on chiral substrates is also well-documented. The choice of the chiral ligand in the Sharpless dihydroxylation catalyst system (either AD-mix-α or AD-mix-β) can enhance the inherent diastereoselectivity of the substrate. For the synthesis of this compound from a (1R,4R)-4-aminocyclopent-2-enol derivative, the dihydroxylation needs to occur on the face opposite to the amino group to yield the syn-diol with the correct absolute stereochemistry. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, typically favors dihydroxylation from the bottom face of the alkene when drawn in a standard orientation, which would be necessary to achieve the desired (1R,2S) diol configuration from a (1R,4R) precursor.

The starting material, a protected (1R,4R)-4-aminocyclopent-2-enol, can be synthesized from commercially available chiral precursors, such as (-)-Vince lactam, which provides a robust entry into enantiopure aminocyclopentene derivatives.

Illustrative Reaction Scheme:

Protection of the Amino Group: The amino group of the (1R,4R)-4-aminocyclopent-2-enol is first protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or with benzyl (B1604629) groups, to prevent interference with the dihydroxylation catalyst and to improve solubility in organic solvents.

Diastereoselective Dihydroxylation: The protected aminocyclopentene is then subjected to Sharpless dihydroxylation conditions. The reaction is typically carried out using a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant (such as N-methylmorpholine N-oxide, NMO, or potassium ferricyanide) and the chiral ligand. acsgcipr.orgsigmaaldrich.comskku.edu

Deprotection: The final step involves the removal of the protecting groups from the amino and hydroxyl functionalities to yield the target compound, this compound.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the synthesis to be practical on a larger scale, optimization of the reaction conditions is crucial to maximize yield, diastereoselectivity, and throughput while minimizing costs and waste.

Key Optimization Parameters for Diastereoselective Dihydroxylation:

Solvent System: The Sharpless dihydroxylation is often performed in a biphasic solvent system, such as t-butanol/water, to ensure the solubility of both the organic substrate and the inorganic reagents. sigmaaldrich.com The ratio of these solvents can be adjusted to optimize the reaction rate and selectivity.

Temperature: The reaction is typically conducted at low temperatures (0 °C to room temperature) to enhance diastereoselectivity. Lowering the temperature generally improves the facial selectivity of the dihydroxylation but may require longer reaction times.

Co-oxidant and Additives: While NMO is a common co-oxidant, potassium ferricyanide (B76249) is often used in the commercially available AD-mix preparations. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) has been shown to accelerate the catalytic cycle and improve the turnover frequency of the osmium catalyst, which can be particularly beneficial for less reactive substrates.

Catalyst Loading: The amount of osmium tetroxide and the chiral ligand can be minimized to reduce costs and toxicity. For scalable syntheses, catalyst loadings are often in the range of 0.1-1 mol%.

Data Table: Illustrative Optimization of Dihydroxylation

EntryLigandCo-oxidantTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1(DHQD)₂PHALNMO2590:1085
2(DHQD)₂PHALK₃[Fe(CN)₆]095:592
3(DHQD)₂PHALK₃[Fe(CN)₆] with CH₃SO₂NH₂0>98:295
4NoneOsO₄ (stoichiometric)2570:3088

Note: This data is illustrative and based on typical results for Sharpless asymmetric dihydroxylation of chiral allylic amines.

Techniques for Isolation, Purification, and Recrystallization

The isolation and purification of the highly polar and water-soluble this compound from the reaction mixture requires specific techniques.

Isolation:

Following the dihydroxylation and deprotection steps, the crude product is typically present in an aqueous medium. If the final product is a salt (e.g., hydrochloride or trifluoroacetate), it can often be isolated by removal of the solvent under reduced pressure. Ion-exchange chromatography is a powerful technique for isolating the free amino-diol. The crude mixture can be passed through a cation-exchange resin, which retains the amino-diol. After washing the resin to remove non-basic impurities, the product is eluted with an aqueous ammonia (B1221849) solution.

Purification:

Chromatography: Due to the high polarity of the target compound, normal-phase silica (B1680970) gel chromatography can be challenging. However, reversed-phase chromatography (C18 silica) using water/methanol or water/acetonitrile gradients with a modifier like trifluoroacetic acid or formic acid can be effective. For the separation of diastereomers, should they be present in significant amounts, chiral chromatography using a suitable chiral stationary phase may be necessary. numberanalytics.comresearchgate.netnih.gov

Recrystallization: Recrystallization is a highly effective method for purifying the final product and obtaining a crystalline solid. americanpharmaceuticalreview.com The choice of solvent is critical. For polar compounds like aminocyclopentitols, solvent systems such as methanol/diethyl ether, ethanol/ethyl acetate, or water/acetone are often employed. The crude product is dissolved in a minimum amount of the hot solvent in which it is soluble, and a second solvent in which it is less soluble (the anti-solvent) is added until turbidity is observed. Slow cooling then allows for the formation of pure crystals.

Comparative Analysis of Synthetic Efficiency, Stereocontrol, and Atom Economy

Stereocontrol:

The proposed route via diastereoselective dihydroxylation of a chiral aminocyclopentene offers excellent stereocontrol. The stereochemistry of the starting material directly influences the stereochemical outcome of the subsequent reaction, and the use of a chiral catalyst can further enhance this control, often leading to high diastereomeric excess (>95% de). Alternative routes, such as those starting from achiral precursors, would require an enantioselective step early in the synthesis, which might be less efficient or require more extensive screening of catalysts and conditions.

Synthetic Efficiency:

Atom Economy:

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. ijcpa.in

Data Table: Comparative Analysis of Synthetic Metrics

MetricDiastereoselective DihydroxylationAlternative Routes (e.g., from achiral precursors)
Stereocontrol Excellent, substrate-directed and catalyst-enhanced.Requires a highly efficient enantioselective step. May result in mixtures of enantiomers/diastereomers.
Overall Yield Moderate to good, dependent on the synthesis of the chiral precursor.Variable, often lower due to the need for resolution or less selective reactions.
Atom Economy Moderate, lowered by the use of stoichiometric co-oxidants and protecting groups.Potentially higher if protecting-group-free strategies can be employed, but often lower due to reagents used for enantioselection.
Scalability Good, the key dihydroxylation step is well-established for scale-up.Can be challenging, especially for enantioselective steps that require expensive catalysts or cryogenic conditions.

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation of 1r,2s,4r 4 Aminocyclopentane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. By analyzing chemical shifts, spin-spin coupling patterns, and through-space correlations, a complete picture of the molecular structure and stereochemistry can be assembled.

¹H NMR Spectroscopy: Unraveling Proton Environments and Coupling Networks

The protons attached to carbons bearing hydroxyl groups (H-1 and H-2) are expected to resonate at relatively downfield chemical shifts due to the deshielding effect of the adjacent oxygen atoms. Similarly, the proton on the carbon bearing the amino group (H-4) will also experience a downfield shift. The remaining methylene protons on the cyclopentane (B165970) ring (H-3 and H-5) will exhibit more upfield chemical shifts.

The multiplicity of each signal, a result of spin-spin coupling with neighboring protons, is critical for establishing the connectivity of the proton network. For instance, the signal for H-1 would be expected to appear as a doublet of doublets due to coupling with the geminal proton (if diastereotopic) and the vicinal proton on C-2. Analysis of the coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the stereochemistry and preferred conformation of the cyclopentane ring.

Table 1: Predicted ¹H NMR Spectral Data for (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-1~3.8 - 4.2ddJ ≈ 4.5, 7.0
H-2~3.6 - 4.0ddJ ≈ 4.5, 6.5
H-3a~1.8 - 2.1dddJ ≈ 13.0, 8.0, 6.0
H-3b~1.5 - 1.8dddJ ≈ 13.0, 8.5, 7.0
H-4~3.2 - 3.6m-
H-5a~1.9 - 2.2dddJ ≈ 12.5, 8.5, 6.5
H-5b~1.6 - 1.9dddJ ≈ 12.5, 9.0, 7.5
OHVariablebr s-
NH₂Variablebr s-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The predicted ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of these carbons are highly dependent on their substitution pattern. The predicted ¹³C NMR data are presented in Table 2.

The carbons attached to the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-2) will be the most downfield-shifted among the sp³-hybridized carbons. The carbon atom bonded to the nitrogen of the amino group (C-4) will also appear at a relatively downfield position. The remaining methylene carbons (C-3 and C-5) will resonate at higher fields. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~75 - 80
C-2~73 - 78
C-3~38 - 43
C-4~50 - 55
C-5~40 - 45

Two-Dimensional (2D) NMR Techniques for Unambiguous Assignment

While 1D NMR spectra provide a foundational understanding of the structure, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, strong cross-peaks would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and so on around the cyclopentane ring, confirming the connectivity of the proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H chemical shift of H-1 with the ¹³C chemical shift of C-1, the signal of H-2 with C-2, and so forth, allowing for the definitive assignment of the carbon skeleton based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule. They show correlations between protons that are close to each other in space, regardless of whether they are directly bonded. For the (1R,2S,4R) stereoisomer, specific NOE/ROE correlations would be expected. For example, a strong NOE between H-1 and H-2 would confirm their cis relationship. The spatial proximity of the amino and hydroxyl groups can also be probed through these experiments, providing definitive evidence for the assigned relative stereochemistry.

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